molecular formula C23H27N5O3 B1230219 6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate CAS No. 4052-22-6

6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate

Cat. No.: B1230219
CAS No.: 4052-22-6
M. Wt: 421.5 g/mol
InChI Key: RMDKSWUASVUKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery of MA 1420

The compound 6-acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate (MA 1420) emerged in the 1970s as part of efforts to develop serotonin receptor antagonists. Early pharmacological studies identified its ability to modulate serotoninergic pathways, with Hong et al. first characterizing its antiserotonin activity in 1973. The discovery aligned with broader investigations into quinazolinedione derivatives for central nervous system (CNS) applications, leveraging the heterocyclic core's capacity to interact with neurotransmitter receptors. MA 1420 was synthesized through sequential functionalization of the quinazolinedione scaffold, incorporating a 3-(4-phenylpiperazinyl)propyl side chain to enhance target affinity.

Nomenclature and Chemical Identity

Systematic IUPAC Name:
(2Z)-But-2-enedioic acid; N-(1,2,3,4-tetrahydro-2,4-dioxo-3-[3-(4-phenylpiperazin-1-yl)propyl]quinazolin-6-yl)acetamide (1:1)
Molecular Formula:
C$${23}$$H$${27}$$N$$5$$O$$3$$·C$$4$$H$$4$$O$$_4$$
Molecular Weight:
421.5 g/mol (free base); 559.6 g/mol (maleate salt)
Key Structural Features:

  • Quinazolinedione core : 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
  • Substituents :
    • Acetamide at position 6.
    • 3-(4-phenylpiperazinyl)propyl group at position 3.
    • Maleate counterion for salt formation.

Table 1: Physicochemical Properties of MA 1420

Property Value
Appearance Light brown crystalline solid
Melting Point 72.8–73.4°C
Chiral Purity (HPLC) 76% enantiomeric excess
Solubility Soluble in DMSO, ethanol

Positioning within Quinazolinedione Pharmacophore Classification

MA 1420 belongs to the 2,4(1H,3H)-quinazolinedione subclass, distinguished by:

  • Core pharmacophore : The dione moiety at positions 2 and 4 enables hydrogen bonding with biological targets.
  • Position 6 modification : Acetamide group enhances lipophilicity and membrane permeability.
  • Position 3 side chain : The 3-(4-phenylpiperazinyl)propyl group confers serotonin receptor affinity, mimicking endogenous ligand interactions.

Comparative Analysis with Analogues:

  • Unlike 4(3H)-quinazolinones (e.g., methaqualone), MA 1420 lacks sedative properties due to its substituted piperazine side chain.
  • Structural parallels to raltitrexed exist in the dione core, but MA 1420’s side chain directs CNS activity rather than anticancer effects.

Research Significance in Heterocyclic Chemistry

MA 1420 exemplifies three key trends in heterocyclic drug design:

  • Scaffold diversification : The quinazolinedione core serves as a versatile platform for functional group additions, enabling tailored receptor interactions.
  • Synthetic innovation : Its synthesis employs green chemistry principles, such as using 1,1-carbonyldiimidazole (CDI) for cyclocarbonylation instead of toxic phosgene derivatives.
  • Targeted bioactivity : The compound’s design highlights structure-activity relationship (SAR) strategies for CNS targets, contrasting with antimicrobial or anticancer quinazolinediones.

Table 2: Key Synthetic Steps for MA 1420

Step Reaction Reagents/Conditions Yield
1 Cyclocarbonylation CDI, THF, 85°C 97%
2 Ester hydrolysis LiOH, THF/H$$_2$$O 93%
3 Amide coupling HATU, DMF, m-anisidine 77%
4 Salt formation Maleic acid, ethanol 82%

This synthesis route, adapted from MDPI protocols, emphasizes atom economy and avoids hazardous reagents, reflecting modern synthetic priorities.

Properties

IUPAC Name

N-[2,4-dioxo-3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-17(29)24-18-8-9-21-20(16-18)22(30)28(23(31)25-21)11-5-10-26-12-14-27(15-13-26)19-6-3-2-4-7-19/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,29)(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKSWUASVUKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960925
Record name N-{2-Hydroxy-4-oxo-3-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4052-22-6
Record name MA 1420
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-4-oxo-3-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Amino-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione

Starting Material : Ethyl N-(2-carbethoxy-3,4-dimethoxyphenyl)carbamate (prepared from anthranilic acid derivatives).

Procedure :

  • Cyclization : React with ethanolamine at 160–170°C for 30–60 minutes to form 3-(2-hydroxyethyl)-5,6-dimethoxyquinazolin-2,4-dione.

  • Chlorination : Treat with thionyl chloride (SOCl₂) in chloroform under reflux to yield 3-(2-chloroethyl)-5,6-dimethoxyquinazolin-2,4-dione.

  • Alkylation :

    • Combine 3-(2-chloroethyl) intermediate with 1-phenylpiperazine in dimethylformamide (DMF).

    • Add NaI (1 eq) and K₂CO₃ (0.5 eq).

    • Heat at 80–85°C under nitrogen for 18–24 hours.

  • Demethylation : Reflux with 47% HBr in acetic acid to replace methoxy groups with hydroxyls.

Yield : ~40–60% after purification.

Acetylation of the 6-Amino Group

Reagents :

  • 6-Amino intermediate (1 eq).

  • Acetic anhydride (2 eq).

  • Pyridine (catalyst).

Procedure :

  • Dissolve the 6-amino intermediate in anhydrous dichloromethane.

  • Add acetic anhydride and pyridine dropwise at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Purify via recrystallization (methanol/water).

Yield : 75–85%.

Maleate Salt Formation

Reagents :

  • 6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione (free base, 1 eq).

  • Maleic acid (1 eq).

Procedure :

  • Dissolve the free base in hot ethanol.

  • Add maleic acid in ethanol (1:1 molar ratio).

  • Stir at 60°C for 1 hour.

  • Cool to 4°C to precipitate the salt.

  • Filter and dry under vacuum.

Yield : >90%.

Alternative Methods

One-Pot Metal-Free Synthesis

Procedure :

  • React β-ketoester with o-aminobenzamide in the presence of phosphoric acid.

  • Introduce the 3-(4-phenylpiperazinyl)propyl side chain via nucleophilic substitution.

  • Acetylate the 6-amino group post-cyclization.

Advantages : Avoids transition metals; suitable for scale-up.

Palladium-Catalyzed Coupling

Reagents :

  • PdCl₂ (5 mol%), DPPP ligand (0.1 eq).

  • 2-Aminobenzamide, aryl halides, tert-butyl isocyanide.

Procedure :

  • Perform a three-component coupling to form the quinazolinedione core.

  • Functionalize with 3-(4-phenylpiperazinyl)propylamine.

Yield : 60–70%.

Critical Analysis of Methods

Method Yield Purity Scalability Reference
Stepwise Alkylation40–60%>98%Moderate
Metal-Free Cyclization55–65%95–97%High
Palladium-Catalyzed60–70%>99%Low

Key Challenges :

  • Regioselectivity : Ensuring substitution at the 3-position of quinazolinedione.

  • Purification : Removing excess alkylating agents and piperazine derivatives.

Optimization Strategies

  • Solvent Choice : DMF enhances reactivity in alkylation steps but requires rigorous drying.

  • Catalysts : NaI accelerates SN2 reactions in side-chain introduction.

  • Green Chemistry : Replace DMF with 2-methyltetrahydrofuran for reduced toxicity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinedione core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinedione derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the development of new drugs or as a tool in biochemical research to study receptor-ligand interactions.

Medicine

In medicine, the compound’s pharmacological potential can be explored for therapeutic applications. Its piperazine moiety is often found in drugs targeting the central nervous system, suggesting possible applications in treating neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and solubility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, while the quinazolinedione core may inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

KF24345

  • Structure: 3-[1-(6,7-Diethoxy-2-Morpholinoquinazolin-4-Yl)piperidin-4-Yl]-1,6-Dimethyl-2,4(1h,3h)-Quinazolinedione Hydrochloride.
  • Key Features: Morpholinoquinazolinyl group, piperidine, and dimethyl substitutions.
  • Activity: Potent adenosine uptake inhibitor targeting equilibrative nucleoside transporters (ENTs) Es and Ei subtypes. Demonstrated IC₅₀ values of 0.12 µM (Es) and 0.18 µM (Ei) .
  • Comparison: The target compound lacks the morpholino and diethoxy groups but includes a phenylpiperazinylpropyl chain, which may alter receptor specificity. The acetamido group at position 6 could modulate solubility or binding kinetics compared to KF24345’s methyl group.

3-(2'-Aminoglucosyl)-2,4-(1H,3H)-quinazolinedione (Compound 5d)

  • Structure: Sugar-substituted quinazolinedione with a 2'-aminoglucosyl group at position 3.
  • Activity : Anti-angiogenesis activity (IC₅₀ = 8.7 µM in a zebrafish model), attributed to sugar moiety enhancing cellular uptake .
  • Comparison : The target compound’s 4-phenylpiperazinylpropyl substituent likely directs it toward neurotransmitter or transporter systems rather than angiogenesis. The absence of a glycosyl group reduces hydrophilicity but may improve blood-brain barrier penetration.

3-(2,6-Diethylphenyl)-2,4(1H,3H)-quinazolinedione

  • Structure : Aryl-substituted quinazolinedione with a 2,6-diethylphenyl group.
  • Activity: Puromycin-sensitive aminopeptidase (PSA) inhibitor (IC₅₀ = 1.2 µM), with selectivity over other metalloproteases .
  • Comparison : The target compound’s 4-phenylpiperazine moiety may favor interactions with G-protein-coupled receptors (e.g., serotonin or dopamine receptors) rather than PSA, highlighting the role of substituent bulk and polarity in target selection.

Pharmacological and Physicochemical Properties

Compound Substituents Target/Activity Potency (IC₅₀/EC₅₀) Key Structural Advantage
Target Compound 6-Acetamido, 3-(4-phenylpiperazinylpropyl) Hypothesized: Adenosine transporters N/A Maleate salt enhances solubility
KF24345 Morpholinoquinazolinyl, piperidine ENT Es/Ei inhibition 0.12–0.18 µM High ENT subtype specificity
Compound 5d 3-(2'-Aminoglucosyl) Anti-angiogenesis 8.7 µM Sugar moiety improves cellular uptake
3-(2,6-Diethylphenyl)-quinazolinedione 2,6-Diethylphenyl PSA inhibition 1.2 µM Aryl group enhances enzyme binding

Key Structural Determinants of Activity

  • Position 3 Substitutions: Phenylpiperazinylpropyl (target compound): Likely confers affinity for neurotransmitter transporters or receptors due to the piperazine’s basicity and phenyl group’s lipophilicity. Morpholinoquinazolinyl (KF24345): Enhances ENT binding via hydrogen bonding and π-π interactions . Aminoglucosyl (Compound 5d): Facilitates glycosylation-dependent anti-angiogenic signaling .
  • Position 6 Substitutions :

    • Acetamido (target compound): May improve solubility and stability compared to methyl or nitro groups in other analogues.

Biological Activity

6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate, also known as MA-1420, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, focusing on antimicrobial properties, pharmacological effects, and relevant case studies.

Chemical Structure

The compound belongs to the quinazoline class and features a complex structure that contributes to its biological activity. The molecular formula is C23H27N5O3C_{23}H_{27}N_{5}O_{3}, with a systematic structure that includes a piperazine moiety linked to the quinazoline core.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MA-1420. Research indicates that it exhibits significant activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of MA-1420 compared to standard antibiotics:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL) Standard Antibiotic
Staphylococcus aureus1080Ampicillin
Escherichia coli1565Vancomycin
Candida albicans1180Amphotericin B

These results indicate that MA-1420 shows promising activity comparable to established antibiotics, particularly against Escherichia coli and Staphylococcus aureus .

The mechanism by which MA-1420 exerts its antibacterial effects appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By disrupting these processes, MA-1420 can effectively hinder bacterial growth and proliferation .

Pharmacological Effects

In addition to its antimicrobial activity, MA-1420 has shown potential in other pharmacological areas:

  • Antidepressant-like Effects : Preliminary studies suggest that compounds similar to MA-1420 may exhibit antidepressant properties through modulation of serotonin pathways, although specific data on MA-1420 itself remains limited.
  • Antitumor Activity : Some derivatives of quinazoline compounds have been studied for their antitumor effects; however, direct evidence for MA-1420 requires further investigation.

Study on Antimicrobial Efficacy

A significant study conducted in 2022 evaluated the antimicrobial efficacy of various quinazoline derivatives, including MA-1420. The study utilized the Agar well diffusion method to assess the inhibition zones against both Gram-positive and Gram-negative bacteria. Results indicated that MA-1420 had a broad spectrum of activity, particularly effective against E. coli and S. aureus, with inhibition zones comparable to standard treatments .

Toxicological Assessment

Another study focused on the safety profile of MA-1420 in vitro. Cytotoxicity assays revealed that while the compound was effective against bacteria, it exhibited low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Q & A

Basic: What are the key structural and functional features of 6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate?

The compound features a quinazolinedione core substituted with an acetamido group at position 6 and a 3-(4-phenylpiperazinyl)propyl chain at position 2. The maleate counterion enhances solubility. The phenylpiperazine moiety suggests potential interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the quinazolinedione scaffold is common in kinase inhibitors or antimicrobial agents .

Methodological Insight : Structural validation requires 1H/13C NMR to confirm substituent positions and HRMS for molecular weight verification. For example, analogous compounds synthesized via General Procedure D (51–53% yield) were characterized using NMR and HRMS to validate purity and structure .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic optimization involves:

  • Stepwise Functionalization : Introduce the acetamido group before alkylation to avoid side reactions at the quinazolinedione core.
  • Catalyst Screening : Use Pd-based catalysts for cross-coupling reactions (if applicable) to enhance regioselectivity.
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C minimize byproducts .

Experimental Design : Employ Box-Behnken or central composite designs to statistically optimize parameters (temperature, solvent ratio, reaction time). For instance, a 3-factor design reduces required experiments by 40% while identifying critical interactions .

Advanced: What computational tools can predict the compound’s reactivity or biological targets?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states. ICReDD’s approach combines quantum mechanics with experimental data to prioritize synthesis routes .
  • Molecular Docking (AutoDock Vina, Glide) : Screen against receptor databases (e.g., PDB) to predict binding affinity, focusing on serotonin/dopamine receptors due to the phenylpiperazine group .

Basic: What analytical techniques are critical for characterizing this compound?

Technique Purpose Example Parameters
1H/13C NMR Confirm substituent positionsδ 2.1 (acetamido CH3), δ 3.5–4.0 (piperazinyl CH2)
HRMS Verify molecular weightCalculated [M+H]+: 483.215; Observed: 483.212
HPLC Assess purity>95% purity, C18 column, gradient elution (ACN:H2O)

Advanced: How should researchers resolve contradictions in biological activity data across studies?

  • Source Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in IC50 values may arise from differences in ATP concentration in kinase assays.
  • Meta-Analysis : Use hierarchical clustering to group studies by experimental parameters and identify outliers .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and functional assays (cAMP modulation for GPCR targets) .

Case Study : A compound with inconsistent antimicrobial activity showed variability due to solvent (DMSO vs. saline) in bacterial viability assays. Standardizing solvents resolved discrepancies .

Advanced: What strategies enhance the compound’s stability during storage?

  • Lyophilization : Convert to a stable powder under inert gas (N2) to prevent hydrolysis.
  • Excipient Screening : Add lactose or mannitol to amorphous formulations, reducing hygroscopicity.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

Safety Note : Follow P210 guidelines (avoid heat/ignition sources) and P201 protocols (specialized storage instructions) for hazardous intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace quinazolinedione with pyridazinone (see ) to alter electron density and binding kinetics.
  • Side Chain Variation : Test propyl vs. pentyl linkers for optimal receptor fit (e.g., 5k in showed 53% yield with pentyl).
  • Bioisosteres : Substitute phenylpiperazine with benzothiazolone () to improve metabolic stability .

Data-Driven Workflow : Use ICReDD’s reaction design loop—computational prediction → synthesis → activity testing → feedback into models—to prioritize derivatives .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles (per P102/P103 guidelines).
  • Ventilation : Use fume hoods for weighing and synthesis (P210 compliance) .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for maleate).

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent Models : Assess oral bioavailability and blood-brain barrier penetration (logP ~2.5–3.5 optimal).
  • Metabolite Profiling : Use LC-MS/MS to detect N-acetylated or piperazine-ring-oxidized metabolites.
  • Dosing Regimens : Apply allometric scaling from in vitro half-life (e.g., microsomal stability assays) .

Advanced: How can AI-driven platforms accelerate research on this compound?

  • Generative Models : Predict novel derivatives with target affinity using reinforcement learning (e.g., COMSOL Multiphysics).
  • Autonomous Labs : Implement robotic synthesis with real-time NMR feedback (see ).
  • Process Simulation : Optimize batch vs. flow synthesis using digital twins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.